2-(2,2,2-Trifluoroacetyl)benzoic acid
Overview
Description
2-(2,2,2-Trifluoroacetyl)benzoic acid is a useful research compound. Its molecular formula is C9H5F3O3 and its molecular weight is 218.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ortho-Arylation of Benzamides
A straightforward method for the direct ortho-arylation of benzoic acid amides using palladium-catalyzed reactions in trifluoroacetic acid, involving stoichiometric silver acetate, offers an alternative to traditional ortho-lithiation strategies for synthesizing arylated benzoic acid derivatives (Shabashov & Daugulis, 2006).
Analysis of Benzoic Acid in Foods
Benzoic acid, including its derivatives like 2-(2,2,2-Trifluoroacetyl)benzoic acid, plays a significant role in foods as naturally occurring compounds and as additives. These compounds are used as antibacterial and antifungal preservatives and flavoring agents, with a focus on their presence, use, exposure, metabolism, and controversy surrounding their effects and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).
Derivatization for Analytical Purposes
A technique for the rapid derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives, involving 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and 2,2,2-trifluoroethylamine hydrochloride (TFEA), has been reported. This method is suggested as a sensitive alternative for analyzing environmental samples, demonstrating high recoveries and excellent chromatographic characteristics for gas chromatography (Ford, Burns, & Ferry, 2007).
Catalysis in Organic Synthesis
Trifluoroacetic acid (TFA) has been identified as an efficient catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, demonstrating its utility in facilitating condensation reactions of o-phenylenediamine derivatives and aromatic aldehydes in aqueous media at room temperature (Mohammadizadeh & Taghavi, 2011).
Synergistic Extraction of Lanthanide Ions
A study examining the synergistic effect of 2-(dibutylcarbamoyl)benzoic acid and 2-thenoyltrifluoroacetone for the extraction of lanthanides demonstrated the potential for efficient and selective extraction processes. This method could be applied to the recovery of lanthanides from various sources, including spent Ni-MH batteries (Safarbali, Yaftian, & Zamani, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit key enzymes in inflammatory pathways .
Mode of Action
It’s possible that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.3 to 2.68 , which could impact its bioavailability.
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHWIGQIDDOODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645214 | |
Record name | 2-(Trifluoroacetyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203124-56-5 | |
Record name | 2-(Trifluoroacetyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Carboxy-2,2,2,-trifluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.